molecular formula C12H17AsCl2 B14434870 Bis(3-chloropropyl)(phenyl)arsane CAS No. 75396-00-8

Bis(3-chloropropyl)(phenyl)arsane

Cat. No.: B14434870
CAS No.: 75396-00-8
M. Wt: 307.09 g/mol
InChI Key: IDGVQEYKUFXDHI-UHFFFAOYSA-N
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Description

Bis(3-chloropropyl)(phenyl)arsane: is an organoarsenic compound with the chemical formula C_9H_13AsCl_2 It is a derivative of arsane, where two 3-chloropropyl groups and one phenyl group are attached to the arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-chloropropyl)(phenyl)arsane typically involves the reaction of phenylarsine with 3-chloropropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The general reaction scheme is as follows:

PhAsH2+2ClCH2CH2CH2ClPhAs(CH2CH2CH2Cl)2+2HCl\text{PhAsH}_2 + 2 \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{PhAs(CH}_2\text{CH}_2\text{CH}_2\text{Cl})_2 + 2 \text{HCl} PhAsH2​+2ClCH2​CH2​CH2​Cl→PhAs(CH2​CH2​CH2​Cl)2​+2HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial reactors and precise control of temperature and pressure to achieve the desired reaction outcome.

Chemical Reactions Analysis

Types of Reactions: Bis(3-chloropropyl)(phenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to its parent arsane compound.

    Substitution: The chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or sodium thiolate are often employed.

Major Products Formed:

    Oxidation: Arsenic oxides and chlorinated by-products.

    Reduction: Phenylarsine and related derivatives.

    Substitution: Various substituted arsane compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(3-chloropropyl)(phenyl)arsane is used as a precursor in the synthesis of other organoarsenic compounds. It serves as an intermediate in the preparation of complex molecules for research purposes.

Biology and Medicine: In biological research, this compound is studied for its potential use in developing arsenic-based drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals. It is also investigated for its potential use in semiconductor manufacturing due to its arsenic content.

Mechanism of Action

The mechanism of action of Bis(3-chloropropyl)(phenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce cytotoxic effects. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.

Comparison with Similar Compounds

    Triphenylarsine (As(C_6H_5)_3): Another organoarsenic compound with three phenyl groups attached to arsenic.

    Bis(2-chloroethyl)arsine: Similar structure but with 2-chloroethyl groups instead of 3-chloropropyl.

Uniqueness: Bis(3-chloropropyl)(phenyl)arsane is unique due to the presence of both chloropropyl and phenyl groups. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential use in different fields highlight its significance.

Properties

CAS No.

75396-00-8

Molecular Formula

C12H17AsCl2

Molecular Weight

307.09 g/mol

IUPAC Name

bis(3-chloropropyl)-phenylarsane

InChI

InChI=1S/C12H17AsCl2/c14-10-4-8-13(9-5-11-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2

InChI Key

IDGVQEYKUFXDHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](CCCCl)CCCCl

Origin of Product

United States

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